4'-Methylacetanilide

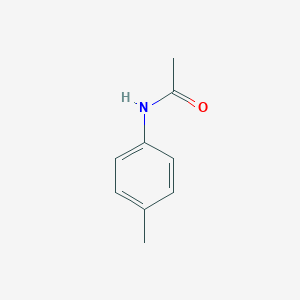

Description

4-acetamidotoluene is a member of the class of toluenes that is 4-aminotoluene in which one of the hydrogens attached to the amino group has been replaced by an acetyl group. It is a member of toluenes and a member of acetamides. It derives from a p-toluidine.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-7-3-5-9(6-4-7)10-8(2)11/h3-6H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YICAMJWHIUMFDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Record name | N-ACETYL-P-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19714 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6024414 | |

| Record name | N-Acetyl-p-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-acetyl-p-toluidine appears as colorless needles. (NTP, 1992) | |

| Record name | N-ACETYL-P-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19714 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

585 °F at 760 mmHg (sublimes) (NTP, 1992) | |

| Record name | N-ACETYL-P-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19714 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

335 °F (NTP, 1992) | |

| Record name | N-ACETYL-P-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19714 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992) | |

| Record name | N-ACETYL-P-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19714 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.212 at 59 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | N-ACETYL-P-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19714 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Density |

5.14 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | N-ACETYL-P-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19714 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

103-89-9 | |

| Record name | N-ACETYL-P-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19714 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Acetotoluidide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | P-Acetotoluide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Acetotoluidide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7644 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(4-methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Acetyl-p-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-methylacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.869 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-ACETOTOLUIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N36D4JN82T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

307 °F (NTP, 1992) | |

| Record name | N-ACETYL-P-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19714 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

4'-Methylacetanilide synthesis from p-toluidine and acetic anhydride

An In-depth Technical Guide to the Synthesis of 4'-Methylacetanilide from p-Toluidine and Acetic Anhydride

Introduction

This compound, also known as N-(4-methylphenyl)acetamide, is an organic compound with the chemical formula C9H11NO.[1] It serves as a key intermediate in various organic syntheses, including the production of pharmaceuticals and dyes. The compound is structurally an acetamide and a member of the toluene class, functionally related to p-toluidine.[2] This guide provides a comprehensive overview of the synthesis of this compound via the acetylation of p-toluidine with acetic anhydride. It covers the reaction mechanism, detailed experimental protocols, data analysis, and safety considerations relevant to researchers, scientists, and professionals in drug development.

Reaction Mechanism and Stoichiometry

The synthesis of this compound from p-toluidine is a classic example of nucleophilic acyl substitution.[3][4] In this reaction, the amino group (-NH2) of p-toluidine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate ion as a leaving group and a subsequent deprotonation to yield the stable amide product, this compound, and acetic acid as a byproduct.[3] The methyl group on the p-toluidine ring is an electron-donating group, which increases the electron density on the nitrogen atom, thereby enhancing its nucleophilicity and making the reaction proceed rapidly.[5]

The overall reaction is as follows:

CH₃C₆H₄NH₂ (p-toluidine) + (CH₃CO)₂O (acetic anhydride) → CH₃CONHC₆H₄CH₃ (this compound) + CH₃COOH (acetic acid)

Caption: Reaction mechanism for the synthesis of this compound.

Data Presentation

Quantitative data for the reactants and the product are summarized below.

Table 1: Physicochemical Properties of Key Compounds

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

| p-Toluidine | C₇H₉N | 107.15 | 43-45 | 200 | 1.046 |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | -73.1 | 139.8 | 1.082[6] |

| This compound | C₉H₁₁NO | 149.19[7] | 147-151[7][8][9][10] | 306-308[9][10] | 1.21-1.22[1][7] |

Table 2: Typical Experimental Conditions and Product Characteristics

| Parameter | Value | Reference |

| Reaction Time | 10-20 minutes | [5] |

| Reaction Temperature | Room Temperature (exothermic) | [5] |

| Typical Yield | >90% (solvent-free) | [5] |

| Appearance | White to cream crystals or powder | [7][8] |

| Solubility | Slightly soluble in water; soluble in ethanol, ether, glacial acetic acid.[7] | [7] |

Table 3: Spectroscopic Data for this compound Characterization

| Spectroscopy | Peak Assignment | Characteristic Wavenumber (cm⁻¹)/Shift (ppm) |

| IR | N-H stretch | ~3300 |

| IR | C=O (Amide I) stretch | ~1660 |

| IR | N-H bend (Amide II) | ~1550 |

| ¹H NMR | -CH₃ (ring) | ~2.3 ppm (singlet) |

| ¹H NMR | -CH₃ (acetyl) | ~2.1 ppm (singlet) |

| ¹H NMR | Aromatic protons | ~7.0-7.5 ppm (multiplet) |

| ¹H NMR | N-H proton | ~7.5-8.0 ppm (broad singlet) |

Experimental Protocols

The following protocols describe common methods for the synthesis and purification of this compound.

Protocol 1: Catalyst-Free, Solvent-Free Synthesis

This method is efficient and aligns with green chemistry principles by minimizing solvent waste.[5]

-

Reagents and Setup:

-

p-Toluidine (1.0 mmol, 107 mg)

-

Acetic Anhydride (1.2 mmol, 113 µL)

-

25 mL round-bottomed flask

-

Magnetic stirrer

-

-

Procedure:

-

Add p-toluidine to the round-bottomed flask.

-

Add acetic anhydride to the flask while stirring at room temperature. The reaction is often exothermic.[5]

-

Continue stirring for 15-20 minutes. Reaction progress can be monitored using Thin Layer Chromatography (TLC).[5]

-

Upon completion, add approximately 10 mL of cold water to the reaction mixture. This quenches unreacted acetic anhydride and precipitates the solid product.[5]

-

Collect the white solid via vacuum filtration.

-

Wash the collected solid with two 10 mL portions of cold water to remove water-soluble impurities.[5]

-

Dry the product in a desiccator or a low-heat vacuum oven.

-

Protocol 2: Synthesis in Aqueous Medium

This protocol involves dissolving the amine in an acidic solution before acetylation.

-

Reagents and Setup:

-

Procedure:

-

In a large beaker, stir and heat a mixture of p-toluidine, water, and concentrated hydrochloric acid to 50°C to form the p-toluidinium chloride salt.[7]

-

To this solution, add acetic anhydride.

-

Immediately and vigorously stir in the sodium acetate solution. The sodium acetate acts as a base to deprotonate the p-toluidinium ion, facilitating its reaction with acetic anhydride.[3][7]

-

Cool the mixture in an ice-water bath to precipitate the product.[7]

-

Filter the crude product using vacuum filtration, wash with cold water, and dry.[7]

-

Purification: Recrystallization

Recrystallization is the primary method for purifying the crude this compound.[11][12]

-

Solvent Selection: Water or an ethanol-water mixture is a suitable solvent system. The product should be highly soluble at high temperatures and poorly soluble at low temperatures.[13][14]

-

Procedure:

-

Place the crude solid in an Erlenmeyer flask.

-

Add a minimum amount of boiling water (or the chosen solvent system) until the solid just dissolves.[12]

-

If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities.[13]

-

If charcoal was added, perform a hot gravity filtration to remove it and any other insoluble impurities.[15]

-

Allow the hot, clear filtrate to cool slowly to room temperature, which promotes the formation of large, pure crystals.[13]

-

Once the flask has reached room temperature, place it in an ice-water bath for at least 15 minutes to maximize crystal yield.[15]

-

Collect the purified crystals by vacuum filtration.[12]

-

Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[12]

-

Dry the crystals thoroughly before characterization.

-

Caption: General experimental workflow for synthesis and purification.

Safety and Handling

Both p-toluidine and acetic anhydride are hazardous chemicals that require careful handling in a well-ventilated fume hood.[16][17]

-

p-Toluidine: This compound is toxic and an irritant. It requires careful management to avoid inhalation, skin contact, and eye exposure.[17] Store in a cool, dry, well-ventilated area away from oxidizing agents.[17]

-

Acetic Anhydride: It is corrosive, flammable, and causes severe skin burns and eye damage.[18] It is fatal if inhaled. It reacts with water to produce acetic acid.[16]

Personal Protective Equipment (PPE):

-

Wear acid-resistant nitrile gloves and appropriate protective clothing.[16][19]

-

Use splash-resistant safety goggles and a face shield.[19]

-

Work exclusively within a chemical fume hood to avoid inhaling vapors.[16]

-

Emergency shower and eyewash stations should be readily accessible.[19]

Handling Spills:

-

For small spills, absorb with an inert material like diatomaceous earth.[16]

-

For skin contact, immediately wash the affected area with copious amounts of water.[9]

-

In case of fire, use carbon dioxide or alcohol foam extinguishers; avoid using water as it reacts with acetic anhydride.[16]

References

- 1. This compound(103-89-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. 4-Methylacetanilide | C9H11NO | CID 7684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. homework.study.com [homework.study.com]

- 4. ijtsrd.com [ijtsrd.com]

- 5. benchchem.com [benchchem.com]

- 6. scribd.com [scribd.com]

- 7. This compound [chembk.com]

- 8. This compound, 98+% 500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. This compound CAS 103-89-9 | 800077 [merckmillipore.com]

- 10. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. cerritos.edu [cerritos.edu]

- 12. glaserr.missouri.edu [glaserr.missouri.edu]

- 13. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 14. scribd.com [scribd.com]

- 15. benchchem.com [benchchem.com]

- 16. quora.com [quora.com]

- 17. nbinno.com [nbinno.com]

- 18. piochem.com [piochem.com]

- 19. nj.gov [nj.gov]

An In-depth Technical Guide to 4'-Methylacetanilide: Physicochemical Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4'-Methylacetanilide (CAS No. 103-89-9), a compound of interest in organic synthesis and as a potential building block in medicinal chemistry. This document details its key physicochemical parameters, supported by spectral data. Furthermore, it outlines detailed experimental protocols for its synthesis, purification via recrystallization, and analysis by Thin Layer Chromatography (TLC) and various spectroscopic methods. This guide is intended to be a valuable resource for researchers and professionals engaged in work involving this compound.

Physicochemical Properties

This compound, also known as N-(4-methylphenyl)acetamide or p-acetotoluidide, is a white to pale brown crystalline solid.[1][2] Its fundamental properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₁NO | [3][4] |

| Molecular Weight | 149.19 g/mol | [3][4] |

| Appearance | White to cream to pale brown or grey crystals or powder | [1][2] |

| Melting Point | 145 - 151 °C | [2][3][5] |

| Boiling Point | 306 - 308 °C (at 1013 hPa) | [5] |

| Density | ~1.21 - 1.22 g/cm³ | [3][6] |

| Solubility | Slightly soluble in water; Soluble in alcohol, ether, ethyl acetate, and glacial acetic acid. | [6] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Data and Observations |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.39 (d, 2H), ~7.23 (s, 1H, NH), ~7.14 (d, 2H), ~2.33 (s, 3H, Ar-CH₃), ~2.18 (s, 3H, COCH₃) |

| ¹³C NMR | Spectral data available in public databases. |

| Infrared (IR) (KBr Pellet) | ν (cm⁻¹): ~3289 (N-H stretch), ~3117 (aromatic C-H stretch), ~2943 (aliphatic C-H stretch), ~1665 (C=O stretch, Amide I), ~1506 (aromatic C=C stretch) |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 149. Key fragments correspond to the loss of ketene and other characteristic cleavages. |

Biological Activity and Signaling Pathways

Extensive literature searches did not yield any specific, well-defined biological signaling pathways in which this compound is a primary modulator. It is documented as a human metabolite of p-toluidine. The toxicological properties of this compound have not been fully investigated, though it may cause irritation to the digestive tract, respiratory system, skin, and eyes.[3] Due to the lack of established data on its direct interaction with specific cellular signaling cascades, a diagrammatic representation of a signaling pathway cannot be provided at this time. Research into the biological effects of p-toluidine and its metabolites may offer indirect insights.[7]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound

This protocol describes the acetylation of p-toluidine using acetic anhydride.

Materials:

-

p-Toluidine

-

Acetic Anhydride

-

Concentrated Hydrochloric Acid

-

Sodium Acetate

-

Distilled Water

-

Erlenmeyer flasks

-

Magnetic stirrer and stir bar

-

Heating plate

-

Ice bath

-

Büchner funnel and filter flask

Procedure:

-

In a suitable Erlenmeyer flask, dissolve 23g of p-toluidine in 500ml of water and 18ml of concentrated hydrochloric acid.

-

Gently heat the mixture to 50°C while stirring to ensure complete dissolution.

-

In a separate beaker, prepare a solution of 30g of sodium acetate in 100ml of water.

-

To the p-toluidine solution, add 29ml of acetic anhydride, followed immediately by the dropwise addition of the sodium acetate solution with vigorous stirring.

-

Continue stirring and cool the reaction mixture in an ice bath to induce precipitation of the product.

-

Collect the crude this compound crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with cold distilled water and allow them to air dry.[6]

Purification by Recrystallization

This protocol describes the purification of crude this compound using a mixed solvent system of ethanol and water.

Materials:

-

Crude this compound

-

Ethanol

-

Distilled Water

-

Erlenmeyer flasks

-

Heating plate

-

Büchner funnel and filter flask

-

Ice bath

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and swirling.

-

If colored impurities are present, the hot solution can be treated with a small amount of activated charcoal and then hot filtered to remove the charcoal.

-

To the hot, clear solution, add hot water dropwise until the solution just begins to turn cloudy (the cloud point), indicating saturation.

-

Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.

-

Allow the flask to cool slowly to room temperature to allow for the formation of well-defined crystals.

-

Once at room temperature, place the flask in an ice-water bath for at least 15 minutes to maximize crystal yield.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of an ice-cold ethanol-water mixture.

-

Dry the crystals thoroughly.

Analytical Methods

Materials:

-

Silica gel TLC plates

-

Developing chamber

-

Capillary spotters

-

Eluent (e.g., a mixture of hexane and ethyl acetate)

-

UV lamp for visualization

Procedure:

-

Prepare a developing chamber by adding the eluent to a depth of about 0.5 cm and placing a piece of filter paper to saturate the atmosphere.

-

On a silica gel plate, lightly draw a pencil line about 1 cm from the bottom.

-

Dissolve a small amount of the this compound in a volatile solvent (e.g., ethyl acetate).

-

Using a capillary spotter, apply a small spot of the solution onto the pencil line.

-

Place the TLC plate in the developing chamber, ensuring the eluent level is below the spot.

-

Allow the solvent to ascend the plate until it is about 1 cm from the top.

-

Remove the plate, mark the solvent front with a pencil, and allow it to dry.

-

Visualize the spot under a UV lamp.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300 or 400 MHz).

Infrared (IR) Spectroscopy:

-

Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.

-

Instrumentation: Obtain the IR spectrum using an FTIR spectrometer.

Mass Spectrometry (MS):

-

Sample Introduction: Introduce the sample via a suitable method, such as direct infusion or after separation by Gas Chromatography (GC-MS).

-

Instrumentation: Analyze using a mass spectrometer, typically with Electron Ionization (EI).

Safety and Handling

This compound is harmful if swallowed and may cause skin, eye, and respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[3] Work should be conducted in a well-ventilated area or a fume hood.[3] Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[3]

Conclusion

This technical guide has provided a detailed summary of the core physical and chemical properties of this compound, along with comprehensive experimental protocols for its synthesis, purification, and analysis. The data presented in a structured format, combined with the detailed methodologies and workflows, serves as a practical resource for scientists and researchers. While the direct involvement of this compound in specific biological signaling pathways remains an area for future investigation, this guide offers a solid foundation of its chemical characteristics and handling.

References

- 1. 4-Methylacetanilide | C9H11NO | CID 7684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 98+% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound(103-89-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. medline.com [medline.com]

- 6. chembk.com [chembk.com]

- 7. Identification of urinary metabolites of orally administered N,N-dimethyl-p-toluidine in male F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

4'-Methylacetanilide CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4'-Methylacetanilide (CAS No: 103-89-9), a key chemical intermediate and metabolite. This document details its physicochemical properties, provides an established experimental protocol for its synthesis, and outlines methods for its analysis. Furthermore, it explores the metabolic pathway of its parent compound, p-toluidine, and discusses its toxicological profile. This guide is intended to be a valuable resource for professionals in research, development, and quality control who work with this compound.

Chemical and Physical Properties

This compound, also known as N-(4-methylphenyl)acetamide or p-acetotoluidide, is an aromatic amide.[1] It presents as colorless needle-like crystals or a white to pale brown crystalline powder.[2] Key quantitative data for this compound are summarized in the tables below for easy reference.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 103-89-9 |

| Molecular Formula | C₉H₁₁NO |

| Molecular Weight | 149.19 g/mol |

| IUPAC Name | N-(4-methylphenyl)acetamide |

| Synonyms | p-Acetotoluidide, N-Acetyl-p-toluidine, 4-Acetamidotoluene |

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Melting Point | 149-151 °C | [2][3] |

| Boiling Point | 306-308 °C (at 1013 hPa) | [3] |

| Density | 1.212 g/cm³ | [2] |

| Flash Point | 168 °C | [2] |

| Water Solubility | 1.2 g/L (experimental) | [3] |

| Solubility | Soluble in alcohol, ether, ethyl acetate, glacial acetic acid, and hot water. | [2] |

| Vapor Pressure | 0.001 mmHg at 25°C | [2] |

Experimental Protocols

Synthesis of this compound via Acetylation of p-Toluidine

This protocol details a common laboratory-scale synthesis of this compound from p-toluidine and acetic anhydride.

Materials:

-

p-Toluidine

-

Acetic Anhydride

-

Chloroform

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Filtration apparatus

Procedure:

-

Dissolve 10.0 mmol (1.09 g) of 4-methylaniline (p-toluidine) in 20 mL of chloroform in a round-bottom flask.[4]

-

Add 14.0 mmol (1.43 g) of acetic anhydride to the solution.[4]

-

The reaction mixture can be stirred at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). One source suggests the reaction may proceed over several days at room temperature.[4] For acceleration, the mixture can be gently refluxed.

-

Upon completion of the reaction, cool the mixture. If the product precipitates, it can be collected by filtration.[4] If not, the solvent can be removed under reduced pressure.

-

Wash the collected solid with cold water to remove any unreacted acetic anhydride and other water-soluble impurities.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or water, to yield colorless crystals of this compound.

-

Dry the purified product in a desiccator or a vacuum oven.

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: A flowchart of the synthesis of this compound.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

The following is a representative HPLC method for the analysis of this compound. This protocol should be validated for specific applications.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector.

-

C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Phosphate buffer (e.g., 0.01 M)

Procedure:

-

Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of a mixture of acetonitrile, methanol, and phosphate buffer. A reported mobile phase for similar compounds is a 25:25:50 (v/v/v) mixture of acetonitrile:methanol:0.01 M phosphate buffer.[5] The mobile phase should be filtered and degassed before use.

-

Standard Solution Preparation: Accurately weigh a known amount of pure this compound and dissolve it in the mobile phase or a suitable solvent (e.g., a methanol/water mixture) to prepare a stock solution.[6] Prepare a series of calibration standards by serial dilution of the stock solution.[6]

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase. The concentration should be adjusted to fall within the range of the calibration standards. Filter the sample solution through a 0.45 µm syringe filter before injection.[6]

-

Chromatographic Conditions:

-

Analysis: Inject the standard solutions to construct a calibration curve of peak area versus concentration. Inject the sample solution and determine the concentration of this compound from the calibration curve.

The following diagram illustrates the analytical workflow for HPLC analysis.

Caption: A flowchart for the HPLC analysis of this compound.

Biological Context and Toxicology

Metabolic Pathway of p-Toluidine

This compound is a known human metabolite of p-toluidine.[1] The metabolism of p-toluidine primarily involves N-acetylation to form this compound.[7] This metabolic step is a common detoxification pathway for aromatic amines. Further metabolism of p-toluidine can occur through ring hydroxylation.[7]

The diagram below illustrates the primary metabolic conversion of p-toluidine.

Caption: The metabolic conversion of p-toluidine.

Toxicological Profile

The toxicological properties of this compound have not been fully investigated. However, it is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[3] The parent compound, p-toluidine, is known to be toxic and can cause methemoglobinemia.[8] The metabolites of toluidine isomers can have varying levels of mutagenicity.[9]

Table 3: Toxicological Data

| Endpoint | Value | Reference |

| Acute Oral Toxicity (LD50, rat) | 2640 mg/kg | [2] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [3] |

Conclusion

This technical guide has provided essential information on this compound for researchers and professionals in the drug development field. The compiled data on its chemical and physical properties, along with detailed protocols for its synthesis and analysis, offer a practical resource for laboratory work. The discussion of its metabolic context as a metabolite of p-toluidine and its toxicological profile provides important safety and biological considerations. This guide serves as a foundational document for the safe and effective handling and application of this compound in a research and development setting.

References

- 1. 4-Methylacetanilide | C9H11NO | CID 7684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [chembk.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. static.igem.org [static.igem.org]

- 7. Disposition and Toxicokinetics - Report on Carcinogens Monograph on ortho-Toluidine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. Effect of norharman on the mutagenicity of toluidine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4'-Methylacetanilide in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4'-Methylacetanilide (also known as N-(4-methylphenyl)acetamide or p-acetotoluidide), a key intermediate in organic synthesis and a potential scaffold in medicinal chemistry. Understanding the solubility of this compound in various solvent systems is critical for its synthesis, purification, formulation, and biological screening. This document presents available quantitative solubility data, outlines detailed experimental protocols for solubility determination, and provides a logical workflow for these procedures.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | References |

| Molecular Formula | C₉H₁₁NO | |

| Molecular Weight | 149.19 g/mol | [1] |

| Melting Point | 149-151 °C | [1] |

| Boiling Point | 307 °C | [1] |

| Appearance | Colorless needle-like crystals or beige to light brown crystalline powder | [1] |

Solubility Data

The solubility of a compound is a fundamental property that dictates its behavior in various chemical and biological systems. The principle of "like dissolves like" is a useful starting point for predicting solubility, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents. This compound, with its amide group and a substituted phenyl ring, exhibits a mixed polarity.

Aqueous Solubility

This compound is generally described as slightly soluble in water.[1][2] Quantitative experimental data indicates a solubility of approximately 1.0 to 1.2 g/L at 25 °C .[1][3] More specifically, one source indicates a solubility of less than 1 mg/mL at 70 °F (21.1 °C).

Table 1: Quantitative Aqueous Solubility of this compound

| Temperature | Solubility (g/L) | Reference |

| 25 °C | 1.0 | [1] |

| 25 °C | 1.2 (experimental) | [3] |

| 21.1 °C | < 1.0 |

Solubility in Organic Solvents

While precise quantitative data for this compound in a wide range of organic solvents is not extensively available in the literature, it is qualitatively described as being soluble in several common organic solvents.[1][2]

Qualitative Solubility:

To provide a more detailed, albeit predictive, overview, the following table presents the expected solubility profile based on the compound's structure and general principles of solubility. For comparison, experimental data for the closely related parent compound, acetanilide, is included to illustrate potential trends.

Table 2: Qualitative and Comparative Solubility in Organic Solvents

| Solvent | Solvent Type | Predicted Solubility of this compound | Experimental Solubility of Acetanilide |

| Methanol | Polar Protic | Soluble | Very Soluble |

| Ethanol | Polar Protic | Soluble | Very Soluble |

| Acetone | Polar Aprotic | Soluble | Very Soluble |

| Ethyl Acetate | Polar Aprotic | Soluble | Soluble |

| Dichloromethane | Nonpolar | Moderately Soluble | Moderately Soluble |

| Diethyl Ether | Nonpolar | Soluble | Soluble |

Note: The predicted solubility is based on chemical principles and the known solubility of structurally similar compounds. Experimental verification is recommended for precise applications.

Experimental Protocol for Solubility Determination

The equilibrium solubility of a solid compound in a liquid solvent is typically determined using the shake-flask method. This method involves equilibrating an excess amount of the solid with the solvent at a constant temperature and then measuring the concentration of the dissolved compound in the supernatant.

Principle of the Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium solubility. An excess of the solid compound is suspended in the solvent of interest and agitated in a temperature-controlled environment until the solution reaches equilibrium, meaning the rate of dissolution equals the rate of precipitation. At this point, the solution is saturated with the solute. The concentration of the solute in the clear, filtered supernatant is then determined analytically.

Detailed Methodology

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Temperature-controlled orbital shaker or water bath

-

Vials with screw caps

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The required time may need to be determined empirically by taking samples at different time points until the concentration plateaus.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered sample and the standard solutions using a calibrated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the sample by interpolating its response on the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L, at the specified temperature.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 4'-Methylacetanilide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the infrared (IR) spectroscopy of 4'-Methylacetanilide, a compound of interest in pharmaceutical research and development. The document details the characteristic vibrational frequencies, a standard experimental protocol for sample analysis, and a logical workflow for the spectroscopic process.

Data Presentation: Infrared Spectrum of this compound

The infrared spectrum of this compound exhibits several characteristic absorption bands that correspond to the vibrational modes of its specific functional groups. The quantitative data, including peak positions and their assignments, are summarized in the table below. This information is critical for the identification and characterization of the molecule.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3293 | Medium | N-H | Stretching |

| 3257 | Medium | N-H | Stretching |

| 3189 | Weak | Aromatic C-H | Stretching |

| 3124 | Medium | Aromatic C-H | Stretching |

| 2955 | Strong | Methyl C-H | Asymmetric Stretching |

| 2925 | Strong | Methyl C-H | Asymmetric Stretching |

| 2866 | Strong | Methyl C-H | Symmetric Stretching |

| 1662 | Strong | C=O (Amide I) | Stretching |

| 1603 | Medium | Aromatic C=C | Stretching |

| 1543 | Strong | N-H Bending (Amide II) | Bending |

| 1466 | Medium | Methyl C-H | Asymmetric Bending |

| 1403 | Medium | Methyl C-H | Symmetric Bending (Umbrella) |

| 1366 | Strong | CH₃-C=O | Bending |

| 1319 | Strong | C-N (Amide III) | Stretching |

| 816 | Strong | p-disubstituted benzene | C-H Out-of-plane Bending |

Note: The data presented is a compilation from various spectroscopic resources. The exact peak positions and intensities may vary slightly depending on the sample preparation and the specific instrument used.

Experimental Protocol: KBr Pellet Method for Solid Samples

The potassium bromide (KBr) pellet method is a widely used technique for obtaining high-quality infrared spectra of solid samples.[1][2][3] This protocol outlines the step-by-step procedure for preparing a KBr pellet of this compound.

Materials and Equipment:

-

This compound (analytical grade)

-

Infrared (IR) grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press with die set

-

Spatula

-

Analytical balance

-

FTIR spectrometer

Procedure:

-

Drying: Thoroughly dry the IR-grade KBr in an oven to remove any absorbed moisture, which can interfere with the spectrum.

-

Sample Weighing: Weigh approximately 1-2 mg of this compound and 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.[3]

-

Grinding and Mixing: Transfer the weighed KBr to the agate mortar and grind it to a fine powder. Add the this compound to the mortar. Grind the mixture for several minutes until a homogenous, fine powder is obtained.[1]

-

Pellet Formation: Carefully transfer a portion of the mixture into the pellet die. Assemble the die and place it in the hydraulic press.

-

Pressing: Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[3]

-

Spectrum Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Data Collection: Record the infrared spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Background Correction: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum to eliminate contributions from atmospheric water and carbon dioxide, as well as the KBr matrix itself.[2]

Visualizations: Workflow and Molecular Structure

The following diagrams illustrate the logical workflow of the IR spectroscopy process for a solid sample and the chemical structure of this compound.

Caption: Workflow for IR Spectroscopy of a Solid Sample.

Caption: Chemical Structure of this compound.

References

A Technical Guide to the Mass Spectrometry Analysis of 4'-Methylacetanilide

Introduction

4'-Methylacetanilide, also known as N-(4-methylphenyl)acetamide, is an aromatic amide with the chemical formula C9H11NO.[1][2][3] It serves as an important intermediate in the synthesis of various organic compounds and has applications in the pharmaceutical and chemical industries. Mass spectrometry is a powerful analytical technique crucial for the identification, characterization, and quantification of this compound. This guide provides an in-depth overview of the mass spectrometric analysis of this compound, tailored for researchers, scientists, and drug development professionals.

Experimental Protocols

The mass spectrometric analysis of this compound can be effectively performed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of method depends on the sample matrix, the required sensitivity, and the specific goals of the analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds like this compound.

Sample Preparation: A common approach involves dissolving a precisely weighed amount of the this compound sample in a high-purity volatile organic solvent such as methanol, ethanol, or acetone. The concentration is typically prepared in the range of 1 mg/mL, followed by serial dilutions to achieve the desired concentration for analysis.

Instrumentation and Conditions:

-

Gas Chromatograph: A standard GC system equipped with a capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable.

-

Injection Mode: Splitless or split injection can be used, depending on the sample concentration.

-

Oven Temperature Program: A temperature gradient is typically employed, for instance, starting at 100°C, holding for 1 minute, then ramping up to 250°C at a rate of 15°C/min, and holding for 5 minutes.

-

Mass Spectrometer: An instrument such as a JEOL JMS-AX-505-H or equivalent is used.[1]

-

Ionization Mode: Electron Ionization (EI) at 70 eV is the standard method for generating reproducible mass spectra with extensive fragmentation.[4]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is preferred for analyzing this compound in complex matrices or when dealing with thermally labile compounds.[5]

Sample Preparation: Samples are typically dissolved in a solvent compatible with the mobile phase, such as a mixture of acetonitrile and water. Filtration of the sample solution through a 0.22 µm syringe filter is recommended before injection to prevent clogging of the LC system.

Instrumentation and Conditions:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system is used.

-

Column: A reverse-phase column, such as a C18, is commonly employed for the separation of aromatic compounds.

-

Mobile Phase: A gradient elution using a mixture of water (often with a modifier like 0.1% formic acid) and an organic solvent like acetonitrile is typical.

-

Mass Spectrometer: A variety of mass analyzers can be used, including Quadrupole Time-of-Flight (QTOF) or Triple Quadrupole (QQQ) instruments.[6]

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally suitable for protonating the this compound molecule.

The following diagram illustrates a typical workflow for LC-MS/MS analysis.

Mass Spectral Data and Fragmentation Analysis

The mass spectrum of a compound provides a unique fingerprint based on the mass-to-charge ratios (m/z) of the molecular ion and its fragments.

Electron Ionization (EI) Mass Spectrum

Under electron ionization, this compound (molecular weight: 149.19 g/mol ) undergoes fragmentation, producing a characteristic pattern.[7] The molecular ion (M+) is formed when the molecule loses an electron.[8]

Molecular Ion: The molecular ion peak for this compound is observed at m/z 149 . The presence of a nitrogen atom means that the molecular weight is odd, which is consistent with the nitrogen rule.[4]

Key Fragmentation Pathways: The fragmentation of the molecular ion is a critical aspect of structural elucidation.[8] For this compound, the primary fragmentation events include:

-

Alpha-Cleavage: A common fragmentation pathway involves the cleavage of the bond alpha to the carbonyl group, leading to the loss of a methyl radical (•CH3) and the formation of an ion at m/z 134 .

-

Loss of Ketene: A significant fragmentation route is the loss of a neutral ketene molecule (CH2=C=O) from the molecular ion. This results in the formation of the 4-methylaniline radical cation, which is observed as a prominent peak at m/z 107 .

-

Formation of the Tropylium Ion: The ion at m/z 107 can further lose a hydrogen atom to form an ion at m/z 106 . This ion can then undergo rearrangement to form a stable tropylium-like ion.

The following diagram illustrates the proposed fragmentation pathway of this compound under electron ionization.

Quantitative Data Summary

The relative abundance of the major ions in the EI mass spectrum of this compound is summarized in the table below. The base peak is the most intense peak in the spectrum and is assigned a relative abundance of 100%.

| m/z | Proposed Ion Structure | Relative Abundance (%) | Reference |

| 149 | [M]+• | Moderate | [7] |

| 107 | [M - C2H2O]+• | 100 (Base Peak) | [1] |

| 106 | [M - C2H3O]+ | High | [1] |

| 77 | [C6H5]+ | Low to Moderate | [7] |

| 43 | [C2H3O]+ | Moderate | [7] |

Note: Relative abundances can vary slightly depending on the instrument and analytical conditions.

Conclusion

Mass spectrometry, particularly when coupled with chromatographic techniques like GC and LC, provides an indispensable tool for the analysis of this compound. Understanding the experimental protocols and fragmentation patterns is key to accurately identifying and quantifying this compound. The data presented in this guide serves as a valuable resource for researchers and professionals in the fields of analytical chemistry and drug development, enabling them to develop and validate robust analytical methods for this compound.

References

- 1. 4-Methylacetanilide | C9H11NO | CID 7684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound(103-89-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. lcms.cz [lcms.cz]

- 7. Acetamide, N-(4-methylphenyl)- [webbook.nist.gov]

- 8. chemguide.co.uk [chemguide.co.uk]

Unveiling the Solid State: A Technical Guide to the Crystal Structure of 4'-Methylacetanilide

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of 4'-Methylacetanilide (also known as N-(4-methylphenyl)acetamide), a compound of interest to researchers, scientists, and professionals in drug development. This document details the crystallographic parameters of its known polymorphic forms, outlines the experimental procedures for their determination, and presents a logical workflow for crystal structure analysis.

Introduction

This compound is a derivative of acetanilide and finds applications in various chemical syntheses. Understanding its solid-state structure is crucial for controlling its physicochemical properties, such as solubility, stability, and bioavailability, which are of paramount importance in the pharmaceutical industry. This guide summarizes the key crystallographic data and the methodologies employed to elucidate the three-dimensional arrangement of this molecule in the crystalline state. The existence of at least two polymorphic forms of this compound has been identified, highlighting the importance of controlled crystallization conditions.

Crystallographic Data of this compound Polymorphs

The crystallographic data for two known polymorphs of this compound are summarized in the tables below. These polymorphs exhibit different crystal systems and unit cell parameters, underscoring the influence of crystallization conditions on the solid-state packing of the molecule.

Table 1: Crystallographic Data for Polymorph I of this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 13.670(9) |

| b (Å) | 8.792(5) |

| c (Å) | 14.987(8) |

| α (°) | 90.00 |

| β (°) | 90.00 |

| γ (°) | 90.00 |

| CCDC Number | 233643[1] |

Table 2: Crystallographic Data for Polymorph II of this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 21/c |

| a (Å) | 11.6779(9) |

| b (Å) | 9.4902(7) |

| c (Å) | 7.4186(6) |

| α (°) | 90.00 |

| β (°) | 106.515(5) |

| γ (°) | 90.00 |

| Temperature (K) | 120(2) |

Experimental Protocols

The determination of the crystal structure of this compound involves a series of well-defined experimental procedures, from the synthesis of the compound to the final refinement of the crystal structure.

Synthesis of this compound

A general method for the synthesis of this compound involves the acylation of p-toluidine. A typical laboratory-scale synthesis is as follows:

-

Dissolve p-toluidine in a suitable solvent, such as glacial acetic acid or an inert organic solvent like dichloromethane.

-

Slowly add acetic anhydride to the solution with stirring. The reaction is often exothermic and may require cooling to control the temperature.

-

After the addition is complete, continue stirring the reaction mixture at room temperature or with gentle heating for a specified period to ensure the reaction goes to completion.

-

Pour the reaction mixture into cold water to precipitate the crude this compound.

-

Collect the solid product by filtration and wash it with water to remove any unreacted starting materials and by-products.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound.

Single Crystal Growth

Obtaining single crystals of sufficient size and quality is a critical step for X-ray diffraction analysis. The specific conditions for growing crystals of the different polymorphs can vary. A general approach for the crystallization of organic compounds like this compound is slow evaporation from a saturated solution.

Example Protocol (Hypothetical for Polymorph II):

-

Prepare a saturated solution of purified this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a solvent mixture) at a slightly elevated temperature.

-

Filter the hot solution to remove any insoluble impurities.

-

Transfer the clear solution to a clean crystallization dish or vial.

-

Cover the container with a perforated lid or parafilm to allow for slow evaporation of the solvent at a constant temperature (e.g., room temperature).

-

Over a period of several days to weeks, as the solvent slowly evaporates, the concentration of the solute will increase, leading to the formation of single crystals.

-

Carefully select a well-formed crystal of appropriate dimensions (typically 0.1-0.3 mm in each dimension) for X-ray diffraction analysis.

X-ray Data Collection and Structure Refinement

The following steps outline the general procedure for X-ray data collection and structure refinement:

-

Crystal Mounting: A selected single crystal is mounted on a goniometer head, typically using a cryo-loop and a cryo-protectant if data is to be collected at low temperatures.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are detected. The crystal is rotated to collect a complete dataset of diffraction intensities. Data collection is often performed at a low temperature (e.g., 100-120 K) to minimize thermal vibrations of the atoms.

-

Data Processing: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.

-

Structure Solution: The initial positions of the atoms in the crystal structure are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental diffraction data using least-squares methods to obtain the best possible fit between the calculated and observed structure factors.

-

Validation: The final crystal structure is validated using various crystallographic checks to ensure its quality and accuracy.

Logical Workflow for Crystal Structure Determination

The process of determining the crystal structure of a compound like this compound follows a logical and sequential workflow. This can be visualized as a series of interconnected steps, from the initial synthesis of the material to the final validation and deposition of the structural data.

Caption: Workflow for Crystal Structure Determination.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of this compound, presenting key crystallographic data for its known polymorphs and outlining the experimental protocols for their determination. The existence of polymorphism in this compound underscores the critical need for precise control over crystallization conditions in research and development, particularly in the pharmaceutical industry. The provided workflow illustrates the systematic approach required for accurate crystal structure elucidation. Further research to fully characterize the crystallization kinetics and thermodynamic relationships between the polymorphs of this compound is encouraged.

References

An In-depth Technical Guide to the Chemical Reactions of 4'-Methylacetanilide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Methylacetanilide, also known as N-(4-methylphenyl)acetamide, is an aromatic organic compound with the chemical formula C₉H₁₁NO. It serves as a key intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical and dye industries. This technical guide provides a comprehensive overview of the chemical reactions of this compound, with a primary focus on its nitration and other significant electrophilic aromatic substitution reactions. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to assist researchers in their synthetic endeavors.

Core Chemical Properties

This compound is a solid at room temperature with a melting point ranging from 149-151 °C.[1][2] It is sparingly soluble in water but exhibits good solubility in organic solvents such as ethanol and glacial acetic acid.[2] The molecule consists of a p-toluidine moiety acylated at the nitrogen atom. This structure features two key substituents on the benzene ring: an activating methyl group (-CH₃) and a moderately activating acetamido group (-NHCOCH₃).[3][4] Both groups are ortho-, para-directing in electrophilic aromatic substitution reactions.[3][4] However, the acetamido group exerts a stronger activating effect due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance.[3]

Electrophilic Aromatic Substitution Reactions

The electron-rich benzene ring of this compound is susceptible to attack by electrophiles. The regioselectivity of these reactions is dictated by the directing effects of the existing substituents.

Nitration

The nitration of this compound is a classic example of electrophilic aromatic substitution. The reaction introduces a nitro group (-NO₂) onto the aromatic ring. Due to the stronger directing effect of the acetamido group, the major product formed is 2-nitro-4-methylacetanilide.[3]

Reaction Scheme:

Caption: Nitration of this compound.

Experimental Protocol: Microscale Nitration of this compound [3]

-

In a conical vial, combine 100 mg (0.67 mmol) of this compound with a mixture of 300 μl of concentrated nitric acid (HNO₃) and 100 μl of concentrated sulfuric acid (H₂SO₄).

-

Fit a water condenser to the vial and heat the reaction mixture to 50 °C for 15 minutes with magnetic stirring.

-

After the reaction period, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a 5 ml Erlenmeyer flask containing an ice-water mixture.

-

A yellow solid of 2-nitro-4-methylacetanilide will precipitate.

-

Collect the solid by vacuum filtration and wash the crystals with 10 ml of cold water.

-

Dry the product under an air stream, weigh it, and calculate the yield.

Quantitative Data:

| Reaction | Product | Reagents | Temperature | Time | Yield (Estimated) | Melting Point |

| Nitration | 2-Nitro-4-methylacetanilide | HNO₃ / H₂SO₄ | 50 °C | 15 min | 70% | 91-93 °C |

| Hydrolysis | 4-Methyl-2-nitroaniline | Conc. HCl, NaOH | Reflux | 30 min | 70% | 116-117 °C |

| Bromination (in-situ) | 2-Bromo-4-methylacetanilide | KBrO₃ / HBr | Room Temp. | 30 min | Good | - |

Hydrolysis of 2-Nitro-4-methylacetanilide

The acetamido group of the nitrated product can be hydrolyzed back to an amino group under acidic conditions. This reaction is useful for the synthesis of substituted anilines.

Reaction Workflow:

References

4'-Methylacetanilide: An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

4'-Methylacetanilide, a key derivative of p-toluidine, is a versatile intermediate in organic synthesis with significant applications in the development of pharmaceuticals and other specialty chemicals. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and spectroscopic characterization. Detailed experimental protocols for its preparation from p-toluidine are presented, along with a summary of quantitative data in a structured format. Furthermore, this document includes graphical representations of the synthetic workflow and its role as a precursor in drug discovery, designed to aid researchers, scientists, and professionals in the field of drug development.

Introduction

This compound, systematically named N-(4-methylphenyl)acetamide, is an aromatic amide of significant interest in synthetic organic chemistry.[1] Structurally, it is an acetamide derivative of p-toluidine.[1] Its utility primarily lies in its role as a precursor and intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[2] The presence of the methyl group on the phenyl ring and the acetylated amino group provides reactive sites for further functionalization, making it a valuable building block in medicinal chemistry and materials science. This guide aims to provide a detailed technical overview of this compound, focusing on its synthesis from p-toluidine and its potential applications in research and development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its synthesis, purification, and characterization. The following tables summarize key quantitative data for this compound.

Physicochemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | N-(4-methylphenyl)acetamide | [1] |

| Synonyms | This compound, N-Acetyl-p-toluidine, p-Acetotoluidide | [3] |

| CAS Number | 103-89-9 | [3] |

| Molecular Formula | C₉H₁₁NO | [1][3][4] |

| Molecular Weight | 149.19 g/mol | [1] |

| Appearance | Colorless needles or crystalline powder | [1][4] |

| Melting Point | 145 - 151 °C | [3][4][5] |

| Boiling Point | 307 °C | [3][4][5] |

| Solubility | Slightly soluble in water; soluble in alcohol and ether. | [3][4] |

Spectroscopic Data

| Technique | Wavenumber (cm⁻¹)/Chemical Shift (δ, ppm) | Assignment | Reference(s) |

| Infrared (IR) | ~3290 | N-H stretch | [6][7] |

| ~1665 | C=O stretch (Amide I) | [6][7] | |

| ~1550 | N-H bend (Amide II) | [6] | |

| ~1510 | Aromatic C=C stretch | [6] | |

| ¹H NMR (CDCl₃) | ~7.39 (d, 2H) | Aromatic protons ortho to NHCOCH₃ | [7] |

| ~7.14 (d, 2H) | Aromatic protons meta to NHCOCH₃ | [7] | |

| ~7.23 (s, 1H) | N-H proton | [7] | |

| ~2.33 (s, 3H) | Ar-CH₃ protons | [7] | |

| ~2.18 (s, 3H) | COCH₃ protons | [7] |

Synthesis from p-Toluidine: Experimental Protocol

The most common method for the preparation of this compound is the acetylation of p-toluidine using acetic anhydride. This reaction is a straightforward and efficient way to introduce the acetyl group to the amino functionality.

Materials

-

p-Toluidine

-

Concentrated Hydrochloric Acid

-

Acetic Anhydride

-

Sodium Acetate

-

Distilled Water

-

Ethanol (for recrystallization)

-

Erlenmeyer flasks

-

Beakers

-

Graduated cylinders

-

Buchner funnel and filtration flask

-

Ice bath

-

Heating mantle or hot plate

Procedure

-

Preparation of p-Toluidine Solution : In a 500 mL Erlenmeyer flask, combine 23 g of p-toluidine, 500 mL of water, and 18 mL of concentrated hydrochloric acid.[2][8] Heat the mixture to 50 °C while stirring to ensure complete dissolution of the p-toluidine.[2][8]

-

Acetylation : To the warm solution of p-toluidine hydrochloride, add 29 mL of acetic anhydride.[2][8]

-

Neutralization and Precipitation : Immediately following the addition of acetic anhydride, add a solution of 30 g of sodium acetate dissolved in 100 mL of water.[2][8] Stir the mixture vigorously.

-

Crystallization : Cool the reaction mixture in an ice bath to facilitate the precipitation of the this compound product.[2][8]

-

Isolation of Crude Product : Collect the solid product by vacuum filtration using a Buchner funnel.[2][8] Wash the crystals with cold water to remove any remaining impurities.[2][8]

-

Purification : Recrystallize the crude product from aqueous ethanol to obtain purified this compound.[2]

-

Drying : Dry the purified crystals completely before determining the final yield and characterizing the product.

Visualizing Key Processes

Graphical representations are crucial for understanding experimental workflows and the logical progression of synthetic strategies in drug development.

Experimental Workflow for Synthesis

Caption: Workflow for the synthesis of this compound.

Role in Drug Discovery and Development

This compound serves as a foundational scaffold in drug discovery. Its structure can be systematically modified to explore structure-activity relationships (SAR) and develop new therapeutic agents.

Caption: Logical pathway of this compound in drug discovery.

Conclusion

This compound is a fundamentally important derivative of p-toluidine with a well-established synthetic protocol and diverse applications, particularly as a versatile intermediate in the synthesis of novel compounds for drug discovery and development. The data and protocols presented in this guide offer a valuable resource for researchers and scientists, facilitating a deeper understanding and utilization of this compound in their work. The provided visualizations of the synthetic workflow and its role in drug discovery further clarify its significance in the field.

References

- 1. 4-Methylacetanilide | C9H11NO | CID 7684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. This compound(103-89-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. This compound [chembk.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. rsc.org [rsc.org]

- 8. echemi.com [echemi.com]